molecular formula C14H19NO4 B15311890 Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B15311890
M. Wt: 265.30 g/mol
InChI Key: QITLGDVMIHLXHY-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 2,5-dimethoxyphenyl group in the structure adds to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with versatile biological activities.

    Pyrrole: A related heterocycle with a wide range of medicinal applications.

    Indole derivatives: Compounds containing an indole ring, known for their diverse biological activities.

Uniqueness

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its potential as a drug candidate.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO4/c1-17-9-4-5-13(18-2)10(6-9)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3

InChI Key

QITLGDVMIHLXHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CNCC2C(=O)OC

Origin of Product

United States

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